N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-(methylsulfonyl)indoline-5-carboxamide
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Overview
Description
1-METHANESULFONYL-N-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-N-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The methanesulfonyl group and other substituents are then introduced through various organic reactions, such as sulfonation and alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-N-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid containing an indole ring.
Uniqueness
1-METHANESULFONYL-N-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-13(2)17-12-18(14(3)10-20(17)27-4)22-21(24)16-6-7-19-15(11-16)8-9-23(19)28(5,25)26/h6-7,10-13H,8-9H2,1-5H3,(H,22,24) |
InChI Key |
GLSWSTDICDAWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C)C(C)C)OC |
Origin of Product |
United States |
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